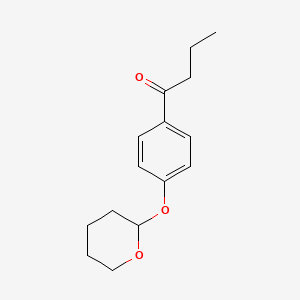![molecular formula C23H28N2 B14032528 but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)
but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-enylbenzene: and (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine are organic compounds with distinct structures and properties. But-3-enylbenzene, also known as 3-butenylbenzene, is a derivative of benzene with a butenyl group attached to the benzene ring. (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine is a more complex compound, featuring an imine group and a butenylphenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
But-3-enylbenzene: can be synthesized through the dehydrogenation of alkylbenzenes under visible-light photocatalysis using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalyst. This method is eco-friendly, cost-effective, and suitable for large-scale synthesis.
(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine: can be prepared by the condensation reaction between but-3-enylbenzaldehyde and ethanimine under mild conditions. The reaction typically requires a dehydrating agent to drive the formation of the imine bond.
Industrial Production Methods: Industrial production of these compounds often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: But-3-enylbenzene can undergo oxidation reactions to form corresponding epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reduction of but-3-enylbenzene can yield saturated hydrocarbons. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of but-3-enylbenzene, leading to various substituted derivatives. Common reagents include halogens and nitrating agents.
Major Products:
- Oxidation of but-3-enylbenzene can produce epoxides or diols.
- Reduction can yield butylbenzene.
- Substitution reactions can result in halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- But-3-enylbenzene is used as a precursor in the synthesis of more complex organic molecules.
- (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine is studied for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- These compounds are investigated for their potential biological activities, including antimicrobial and anticancer properties.
- They are also used in the development of new pharmaceuticals and therapeutic agents.
Industry:
- But-3-enylbenzene is utilized in the production of polymers, resins, and other industrial chemicals.
- (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine finds applications in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic or biological activities, depending on the nature of the metal and the ligand environment.
Comparación Con Compuestos Similares
1-Buten-1-ylbenzene: Similar to but-3-enylbenzene but with a different position of the double bond.
But-3-ene-1,3-disulfonyl difluoride: A compound with a similar butenyl group but different functional groups.
Uniqueness:
- But-3-enylbenzene is unique due to its specific structural arrangement, which influences its reactivity and applications.
- (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine stands out for its imine functionality and potential as a ligand in coordination chemistry.
These compounds’ distinct structures and properties make them valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C23H28N2 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine |
InChI |
InChI=1S/C13H16N2.C10H12/c1-3-5-6-12-7-9-13(10-8-12)11-15-14-4-2;1-2-3-7-10-8-5-4-6-9-10/h3-4,7-11H,1,5-6H2,2H3;2,4-6,8-9H,1,3,7H2/b14-4+,15-11+; |
Clave InChI |
AJRIOMKUCSDGJE-LQUCDOISSA-N |
SMILES isomérico |
C/C=N/N=C/C1=CC=C(C=C1)CCC=C.C=CCCC1=CC=CC=C1 |
SMILES canónico |
CC=NN=CC1=CC=C(C=C1)CCC=C.C=CCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


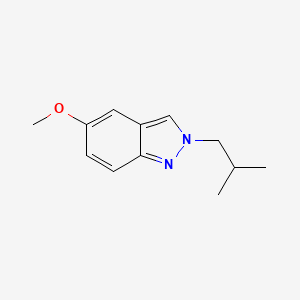
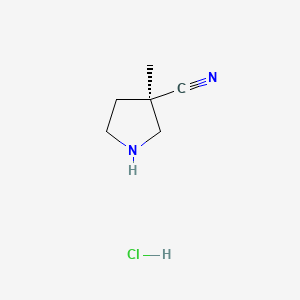


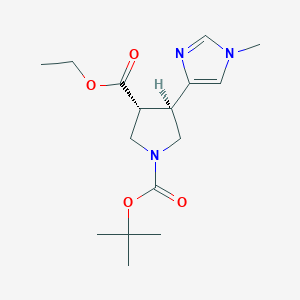
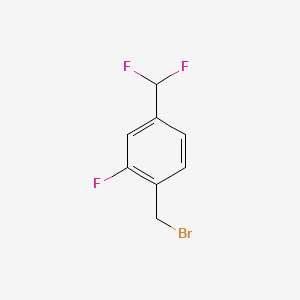
![8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B14032500.png)
![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)

![L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-](/img/structure/B14032522.png)

